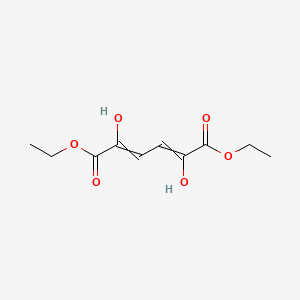
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate is an organic compound with the molecular formula C10H14O6 It is a diester derivative of 2,5-dihydroxyhexa-2,4-dienedioic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-dihydroxyhexa-2,4-dienedioate typically involves the esterification of 2,5-dihydroxyhexa-2,4-dienedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to optimize yield and purity. The use of high-purity reagents and stringent quality control measures ensures the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Diketones and carboxylic acids.
Reduction: Saturated diesters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-molecular-weight polymers with unique properties.
Materials Science: The compound’s ability to form stereoregular polymers makes it valuable in the development of advanced materials.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of diethyl 2,5-dihydroxyhexa-2,4-dienedioate involves its interaction with specific molecular targets and pathways. The compound can undergo polymerization under UV light, forming highly stereoregular polymers. This process is facilitated by the presence of hydroxyl groups and conjugated double bonds, which stabilize the polymer structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2,4-hexadienedioate: Similar in structure but lacks the hydroxyl groups at positions 2 and 5.
2-hydroxyhepta-2,4-dienedioic acid: Contains a hydroxyl group at position 2 and carboxy groups at the terminal positions.
2,5-dihydroxyhexa-2,4-dienedioic acid dimethyl ester: A dimethyl ester derivative with similar properties.
Uniqueness
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate is unique due to the presence of hydroxyl groups at positions 2 and 5, which enhance its reactivity and ability to form stereoregular polymers. This makes it particularly valuable in polymer chemistry and materials science .
Eigenschaften
CAS-Nummer |
129363-88-8 |
|---|---|
Molekularformel |
C10H14O6 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
diethyl 2,5-dihydroxyhexa-2,4-dienedioate |
InChI |
InChI=1S/C10H14O6/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h5-6,11-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
MWJIGEQOLKNICA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC=C(C(=O)OCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
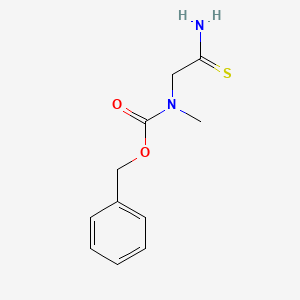
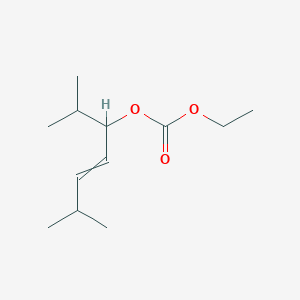
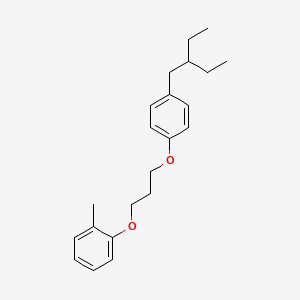
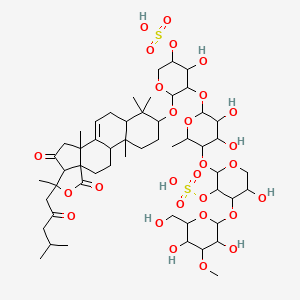
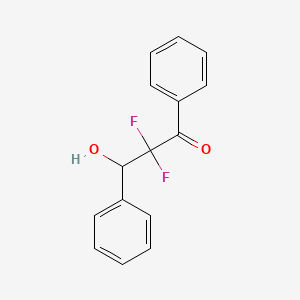
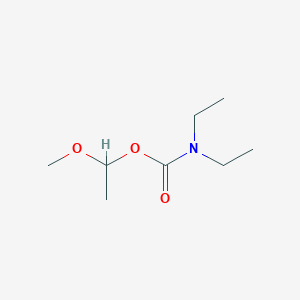
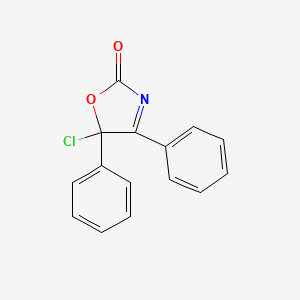
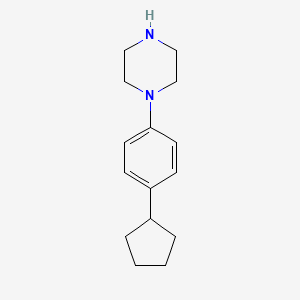
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
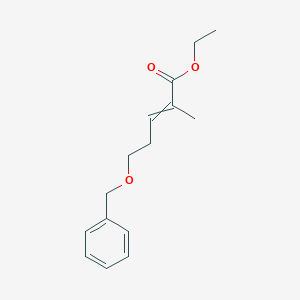
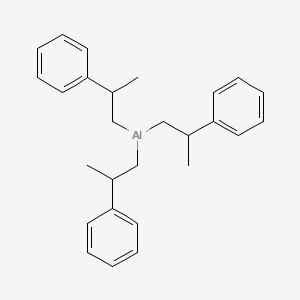
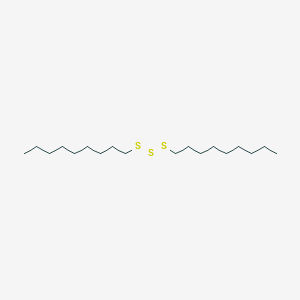
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
